molecular formula C24H28N2 B11945919 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline CAS No. 853310-47-1

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline

Cat. No.: B11945919
CAS No.: 853310-47-1
M. Wt: 344.5 g/mol
InChI Key: TWNYZGJOGYPFEJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Piperidinyl Group: The piperidinyl group can be added through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.

    Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the piperidinyl group can enhance binding affinity to protein targets. The tert-butylphenyl group can provide steric hindrance, affecting the compound’s overall bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl and piperidinyl groups, resulting in different biological activity.

    4-(1-Piperidinyl)quinoline: Lacks the tert-butylphenyl group, affecting its chemical properties and applications.

    2-(4-Methylphenyl)-4-(1-piperidinyl)quinoline: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

Uniqueness

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the tert-butylphenyl and piperidinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, binding affinity, and potential therapeutic applications compared to similar compounds.

Properties

CAS No.

853310-47-1

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline

InChI

InChI=1S/C24H28N2/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3

InChI Key

TWNYZGJOGYPFEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4

Origin of Product

United States

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